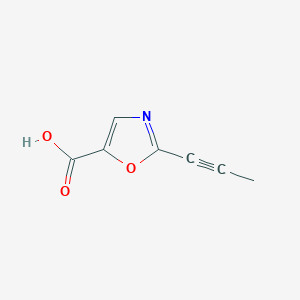
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with a propynyl group at the 2-position and a carboxylic acid group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles. One common method involves the use of Deoxo-Fluor® reagent for the cyclization step, which is carried out at room temperature. The resulting oxazolines are then oxidized using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors and continuous processing techniques can enhance the efficiency and safety of the production process. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and bromotrichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can lead to the formation of oxazole-5-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(Prop-1-yn-1-yl)oxazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-(Prop-1-yn-1-yl)oxazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
2-(Prop-1-yn-1-yl)thiazole-5-carboxylic acid: Contains a thiazole ring instead of an oxazole ring.
2-(Prop-1-yn-1-yl)imidazole-5-carboxylic acid: Contains an imidazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H5NO3 |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2-prop-1-ynyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H5NO3/c1-2-3-6-8-4-5(11-6)7(9)10/h4H,1H3,(H,9,10) |
Clave InChI |
MVXXSHJMACRZIX-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=NC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



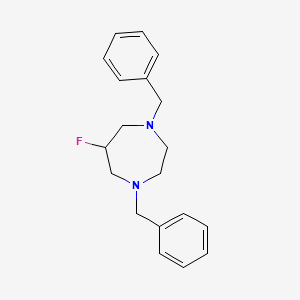

![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
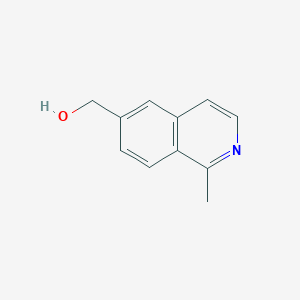
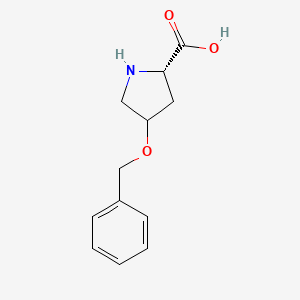
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)
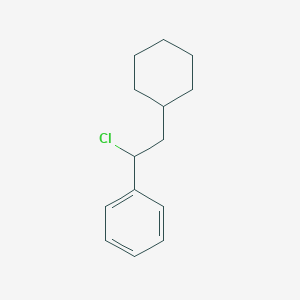
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)
![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
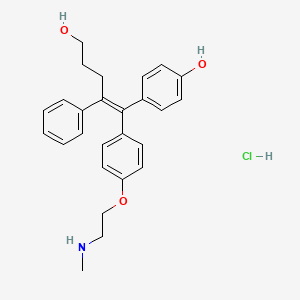
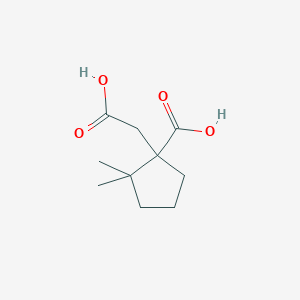
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
